molecular formula C14H17N3O3 B10896323 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10896323
M. Wt: 275.30 g/mol
InChI Key: GXLJWNZUABDJHB-UHFFFAOYSA-N
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Description

N~5~-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2,4-Dimethoxyphenyl Group: The pyrazole ring is then substituted with a 2,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~5~-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N5-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-Chloro-2,4-dimethoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Uniqueness

N~5~-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 2,4-dimethoxyphenyl group and a carboxamide group makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O3/c1-9-7-12(17(2)16-9)14(18)15-11-6-5-10(19-3)8-13(11)20-4/h5-8H,1-4H3,(H,15,18)

InChI Key

GXLJWNZUABDJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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